molecular formula C19H18N2O3 B5851302 Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate

Cat. No.: B5851302
M. Wt: 322.4 g/mol
InChI Key: BJGOFFUJMGOTPH-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a phthalazine derivative characterized by a bicyclic phthalazinone core, a 4-methylphenyl substituent at position 4, and a methyl ester-linked propanoate chain at position 2. Its molecular formula is C₁₉H₁₈N₂O₃, with a molecular weight of approximately 322.36 g/mol.

Properties

IUPAC Name

methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(23)21(20-18)12-11-17(22)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOFFUJMGOTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322174
Record name methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

694468-70-7
Record name methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Biological/Chemical Implications
Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate Ethyl ester group instead of methyl ester 335.4 Ethyl group increases lipophilicity May enhance membrane permeability but reduce metabolic stability compared to methyl esters
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate Chlorophenyl substituent instead of methylphenyl 342.8 Chlorine’s electronegativity alters electronic properties Potential for stronger target binding but higher toxicity risks
N-Methyl-3-[4-(4-methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]propanamide Propanamide group replaces methyl ester ~325.4 Amide group enhances stability and hydrogen-bonding capacity Improved metabolic stability but reduced solubility in nonpolar environments
3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide Propanamide chain instead of propanoate ester; lacks methyl ester ~309.3 Amide functionality alters polarity May exhibit different pharmacokinetics and target selectivity
2-(1-Oxo-4-phenyl-1,2,5,6,7,8-hexahydrophthalazin-2-yl)-N-[4-(methyl)phenyl]acetamide Hexahydrophthalazine core (saturated ring) and acetamide group ~393.4 Saturated core reduces aromaticity Potentially altered binding kinetics and reduced planarity for target interactions

Substituent Effects on Reactivity and Bioactivity

  • Ester vs. Amide Groups : The methyl ester in the target compound offers a balance between solubility and metabolic stability. Amide derivatives (e.g., ) exhibit greater hydrolytic stability but may suffer from reduced cellular uptake due to higher polarity.
  • Chlorophenyl: Increases electronic withdrawal effects, which could enhance binding to electron-rich biological targets but may raise toxicity concerns .

Biological Activity

Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions at the molecular level, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, with a molecular weight of approximately 325.36 g/mol. The compound features a phthalazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The ester functional group allows for hydrolysis, releasing active components that can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial in understanding how the compound may exert therapeutic effects.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating that this compound might interfere with cancer cell proliferation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug development aimed at treating conditions like cancer or metabolic disorders.

Study 1: Anticancer Activity

A study conducted on various phthalazine derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of related compounds. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a potential pathway through which this compound might exert its effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₈H₁₉N₃O₃Anti-inflammatory, Anticancer
4-MethylphthalazineC₁₁H₉NAnticancer
Phthalazinone DerivativesVariesEnzyme inhibition

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